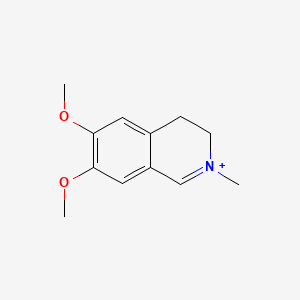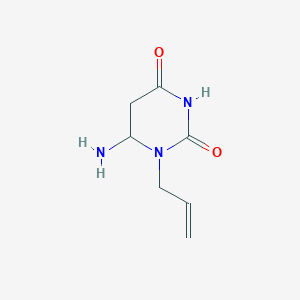![molecular formula C8H13N3O2 B15133558 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds. It is characterized by a unique spiro structure that includes a hydantoin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of 1,3-dimethylurea with a suitable diester in the presence of a base, leading to the formation of the spiro compound . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydantoin ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
1,3-Dimethyl-1,3,7-triazaspiro[4
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways:
Protein Arginine Deiminase Inhibition: The compound inhibits the activity of protein arginine deiminase, leading to reduced citrullination of proteins, which is implicated in various diseases.
Matrix Metalloproteinase Inhibition: By inhibiting matrix metalloproteinases, the compound prevents the degradation of extracellular matrix components, which is beneficial in conditions like osteoarthritis and cancer.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A closely related compound with similar biological activities.
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Another derivative with unique properties and applications.
Uniqueness
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13/h9H,3-5H2,1-2H3 |
InChI Key |
QWFUDBNCTBSYHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCNC2)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)


![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)



![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)



